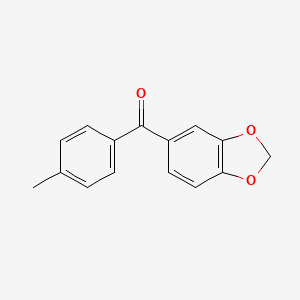

1,3-Benzodioxol-5-yl(4-methylphenyl)methanone

CAS No.:

Cat. No.: VC13393521

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O3 |

|---|---|

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | 1,3-benzodioxol-5-yl-(4-methylphenyl)methanone |

| Standard InChI | InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)15(16)12-6-7-13-14(8-12)18-9-17-13/h2-8H,9H2,1H3 |

| Standard InChI Key | UZZOKVRVEUYOTM-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,3-benzodioxol-5-yl(4-methylphenyl)methanone is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol. Its IUPAC name, benzo[d] dioxol-5-yl(p-tolyl)methanone, reflects the presence of a 1,3-benzodioxole ring (a methylenedioxy group fused to a benzene ring) and a para-methyl-substituted phenyl group connected by a carbonyl functional group .

Key Structural Attributes:

-

Benzodioxole moiety: Provides electron-rich aromaticity, enhancing reactivity in electrophilic substitutions .

-

4-Methylphenyl group: Introduces steric and electronic effects that influence solubility and binding interactions.

-

Ketone bridge: Facilitates nucleophilic addition reactions and serves as a site for further functionalization .

The compound’s three-dimensional conformation has been validated via X-ray crystallography and computational modeling, confirming planar geometry at the ketone group and dihedral angles optimizing π-π stacking interactions .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 1,3-benzodioxol-5-yl(4-methylphenyl)methanone typically involves Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling reactions :

Route 1: Friedel-Crafts Acylation

1,3-Benzodioxol-5-yl derivatives react with 4-methylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield the target compound:

This method achieves moderate yields (60–70%) but requires stringent control of reaction conditions to avoid over-acylation.

Route 2: Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 1,3-benzodioxol-5-ylboronic acid with 4-methylbenzoyl halides offers higher regioselectivity and yields (80–85%) :

This method is favored for scalability and reduced byproduct formation .

Optimization Strategies

-

Solvent selection: Dichloromethane and tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates.

-

Catalyst loading: Palladium catalysts at 5 mol% optimize cost-efficacy without compromising yield .

-

Temperature: Reactions conducted at 60–80°C balance kinetics and thermodynamic control.

Physicochemical Properties

The compound’s hydrophobicity (LogP = 3.2) suggests strong membrane permeability, a desirable trait for drug candidates .

Industrial and Research Applications

-

Pharmaceutical intermediates: Used in synthesizing antipsychotics (e.g., derivatives of dihydro-2,3-benzodiazepines) .

-

Agrochemicals: Serves as a precursor for herbicides targeting plant cytochrome P450 enzymes.

-

Material science: Incorporated into polymers for UV-stabilizing coatings due to aromatic stability .

Spectral Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume